

SOMCL-863 experimental protocol for cell culture

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Compound of Interest

Compound Name: SOMCL-863

Cat. No.: B15580289

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Application Notes and Protocols for SOMCL-863

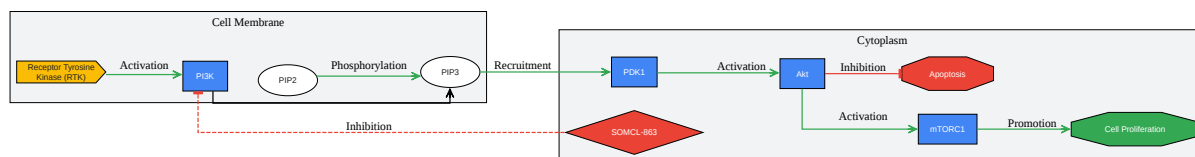
For Researchers, Scientists, and Drug Development Professionals

Introduction

SOMCL-863 is a novel, potent, and selective small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of **SOMCL-863**, including cell culture, cytotoxicity assessment, and analysis of its mechanism of action.

Mechanism of Action

SOMCL-863 exerts its anti-proliferative effects by inhibiting the kinase activity of Phosphoinositide 3-kinase (PI3K), leading to the dephosphorylation and inactivation of its downstream effector, Akt. This disruption of the PI3K/Akt signaling cascade ultimately results in cell cycle arrest and induction of apoptosis in cancer cells with a constitutively active pathway.



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Figure 1: Proposed mechanism of action for **SOMCL-863**.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **SOMCL-863** across various cancer cell lines.

Table 1: IC50 Values of **SOMCL-863** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
MCF-7	Breast Cancer	15.2
PC-3	Prostate Cancer	28.7
A549	Lung Cancer	54.1
U87 MG	Glioblastoma	12.5

Table 2: Apoptosis Induction by **SOMCL-863** (24h Treatment)

Cell Line	Concentration (nM)	% Apoptotic Cells (Annexin V+)
MCF-7	50	45.3%
PC-3	50	38.9%
A549	50	25.1%
U87 MG	50	52.8%

Experimental Protocols

Cell Culture

This protocol outlines the general procedure for culturing adherent cancer cell lines. Specific media and supplements may vary depending on the cell line.

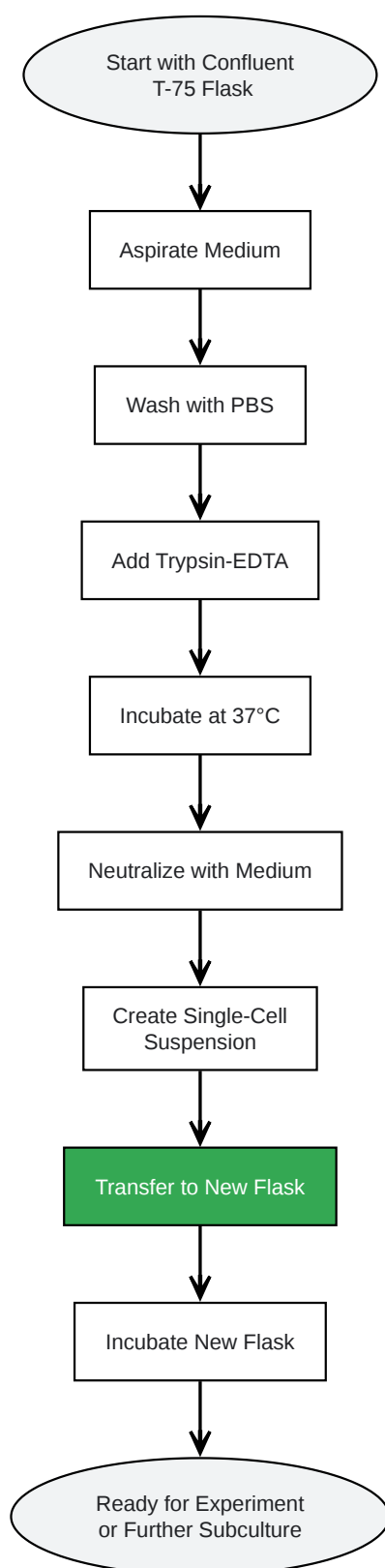
Materials:

- Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS), sterile.
- Trypsin-EDTA (0.25%).
- T-75 cell culture flasks.
- Humidified incubator (37°C, 5% CO₂).

Procedure:

- Aspirate the old medium from the T-75 flask.
- Wash the cell monolayer once with 5-10 mL of sterile PBS.
- Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

- Neutralize the trypsin by adding 7-8 mL of complete growth medium.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the desired volume of the cell suspension to a new T-75 flask containing fresh, pre-warmed complete growth medium.
- Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture the cells when they reach 80-90% confluency.



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Figure 2: Workflow for subculturing adherent cells.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC₅₀ value of **SOMCL-863**.

Materials:

- 96-well cell culture plates.
- Cancer cell lines of interest.
- Complete growth medium.
- **SOMCL-863** stock solution (e.g., 10 mM in DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- DMSO.
- Microplate reader.

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Prepare serial dilutions of **SOMCL-863** in complete growth medium.
- Remove the medium from the wells and add 100 µL of the diluted **SOMCL-863** solutions (including a vehicle control with DMSO).
- Incubate the plate for 72 hours.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by **SOMCL-863**.

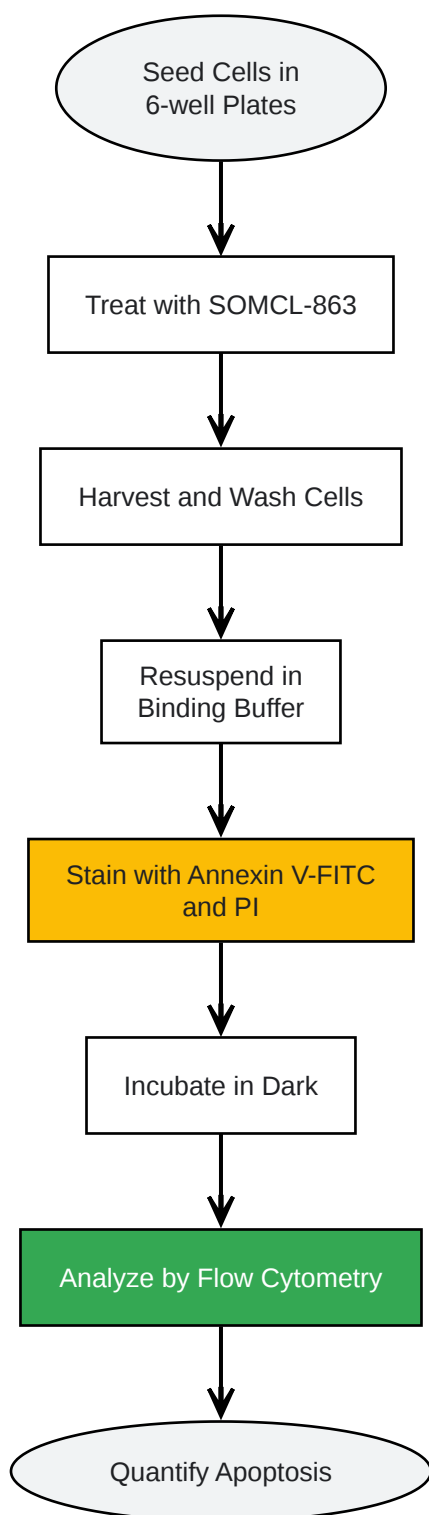
Materials:

- 6-well cell culture plates.
- Cancer cell lines.
- Complete growth medium.
- **SOMCL-863**.
- Annexin V-FITC Apoptosis Detection Kit.
- Flow cytometer.

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the desired concentrations of **SOMCL-863** (and a vehicle control) for 24 hours.
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.



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Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Disclaimer

SOMCL-863 is for research use only and is not intended for diagnostic or therapeutic purposes. The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions.

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